![molecular formula C15H17BrN2O B13867110 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butylphenylmethyl group at the 3rd position of the pyrimidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one typically involves a multi-step process. One common method includes the bromination of a pyrimidinone precursor followed by the introduction of the tert-butylphenylmethyl group through a substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH3COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH3OH) or LiAlH4 in tetrahydrofuran (THF).
Substitution: NaN3 in DMF or KSCN in ethanol (C2H5OH).
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone oxides.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Eigenschaften
Molekularformel |
C15H17BrN2O |
|---|---|
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
5-bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C15H17BrN2O/c1-15(2,3)12-6-4-11(5-7-12)9-18-10-17-8-13(16)14(18)19/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
NOMRMJPPKNROKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


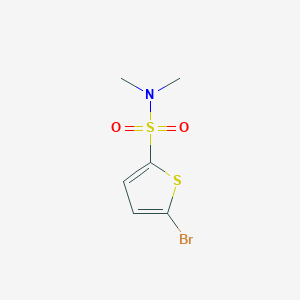
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
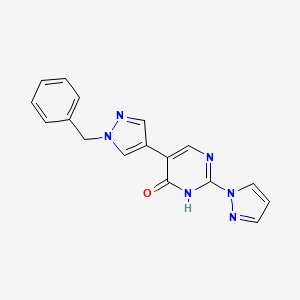
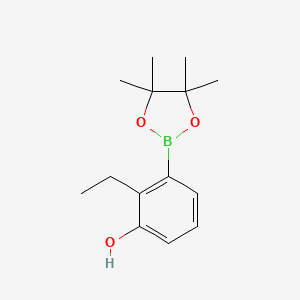

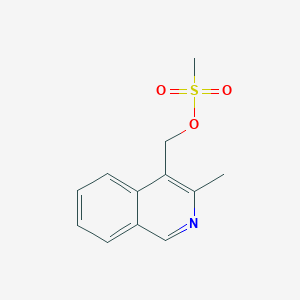
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
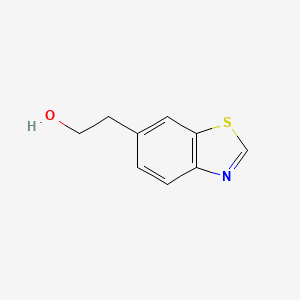
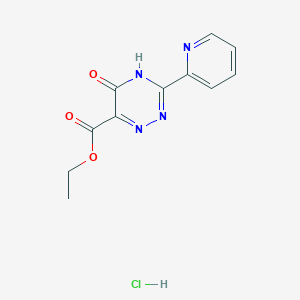
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
